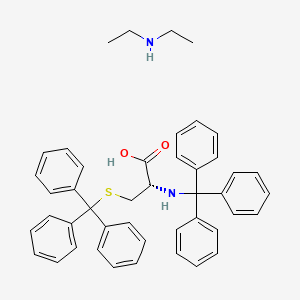
H-Leu-Lys-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Leu-Lys-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) as the protecting group for the amino acids. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by Fmoc, is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
H-Leu-Lys-Leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the lysine side chain.
Reduction: Reduction reactions can be used to modify the peptide’s structure.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.
Substitution: Various reagents can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of reduced peptides.
Applications De Recherche Scientifique
H-Leu-Lys-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial peptides.
Industry: It is used in the production of peptide-based drugs and as a research tool in various industrial applications.
Mécanisme D'action
The mechanism of action of H-Leu-Lys-Leu-OH involves its interaction with specific molecular targets. The peptide can bind to cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity. The peptide can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Leu-Ser-Lys-Leu-OH: This compound is similar in structure but contains a serine residue instead of a leucine residue.
H-Lys-Leu-OH: This dipeptide lacks one leucine residue compared to H-Leu-Lys-Leu-OH.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and activities. Its combination of hydrophobic (leucine) and hydrophilic (lysine) residues allows it to interact with a wide range of molecular targets, making it a versatile compound in research and therapeutic applications.
Propriétés
Formule moléculaire |
C18H36N4O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H36N4O4/c1-11(2)9-13(20)16(23)21-14(7-5-6-8-19)17(24)22-15(18(25)26)10-12(3)4/h11-15H,5-10,19-20H2,1-4H3,(H,21,23)(H,22,24)(H,25,26)/t13-,14-,15-/m0/s1 |
Clé InChI |
BGZCJDGBBUUBHA-KKUMJFAQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


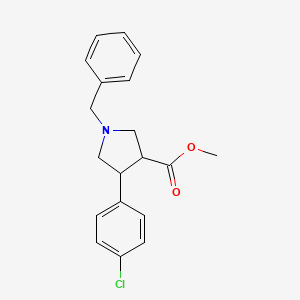

![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
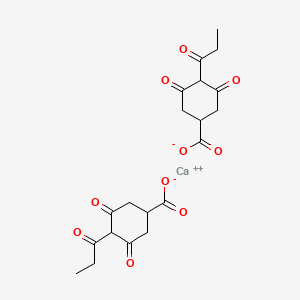
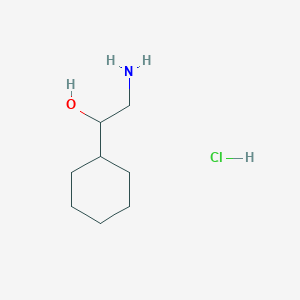
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
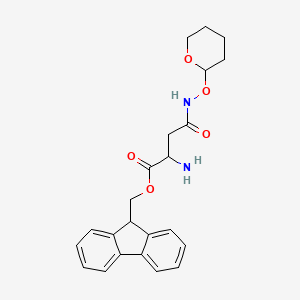
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
